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Compound of Interest

Compound Name: 2-Bromo-1-indanone

Cat. No.: B167726

For researchers, scientists, and professionals in drug development, 2-Bromo-1-indanone
stands as a versatile synthetic intermediate. Its reactivity is governed by the interplay between
the a-bromo ketone functionality and the indanone scaffold, allowing for a diverse range of
chemical transformations. This guide provides a detailed mechanistic comparison of three key
reactions involving 2-Bromo-1-indanone: the Favorskii rearrangement, the Sonogashira
coupling, and nucleophilic substitution with secondary amines. By examining the distinct
pathways and outcomes of these reactions, we aim to provide a comprehensive resource for
the strategic application of this valuable building block in complex molecule synthesis.

At a Glance: Mechanistic and Product Overview
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In-Depth Mechanistic Comparison

The reactivity of 2-Bromo-1-indanone can be channeled down fundamentally different
pathways depending on the chosen reaction conditions. The following sections dissect the
mechanisms of the Favorskii rearrangement, Sonogashira coupling, and nucleophilic
substitution, highlighting their unique features.

Favorskii Rearrangement: A Symphony of Ring
Contraction

The Favorskii rearrangement of 2-Bromo-1-indanone is a classic example of a base-induced
skeletal rearrangement of an a-halo ketone.[1] This reaction proceeds through a fascinating
mechanism involving the formation of a strained cyclopropanone intermediate, ultimately
leading to a ring-contracted product.[2]

Mechanism:

« Enolate Formation: A base, such as sodium methoxide, abstracts an acidic a-proton from the
carbon adjacent to the carbonyl group (C3), forming an enolate.
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Intramolecular Cyclization: The enolate undergoes an intramolecular SN2 reaction, where
the enolate attacks the carbon bearing the bromine atom (C2), displacing the bromide and
forming a bicyclo[4.1.0]heptan-2-one (a cyclopropanone intermediate).

Nucleophilic Attack: The nucleophile (methoxide) attacks the carbonyl carbon of the highly
strained cyclopropanone intermediate.

Ring Opening: The resulting tetrahedral intermediate collapses, leading to the cleavage of
the C1-C2 bond to form a more stable carbanion.

Protonation: The carbanion is protonated by the solvent (methanol) to yield the final ring-
contracted product, methyl 1-indanecarboxylate.

Favorskii Rearrangement

) -Br ( ) + MO (Te[rahedva\ ) Ring Opening @ Methyl L-indanecarboxylate
Sonogashira Coupling
cul, Bas Copper(l) Acetylide
—a, \ Red, Eliminati
Phenylacetylene [ ]—»[r Compl (Pd(0) 2-(Phenylethynyl)-1-indanone
) )

Nucleophilic Substitution

Nucleophilic Attack

SN2 Transition State Ammonium Intermediate

[ 2-Bromo-1-indanone + Piperidine - 2-(Piperidin-1-yl)-1-indanone }
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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